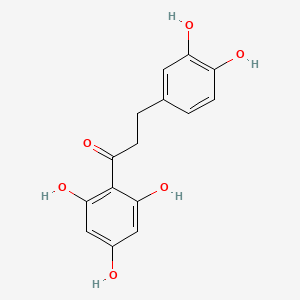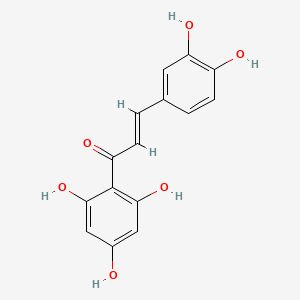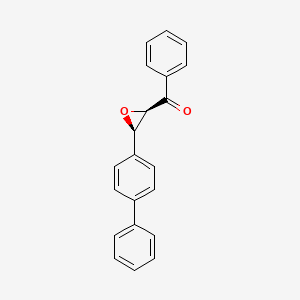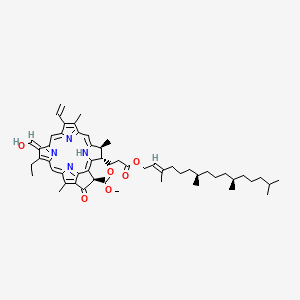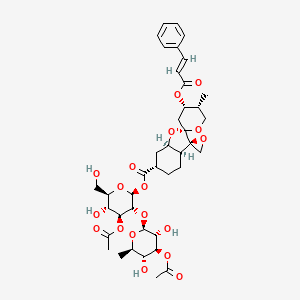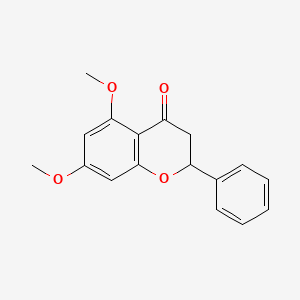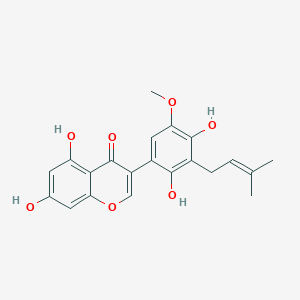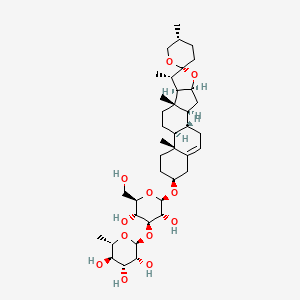
(-)-Syringaresinol
Descripción general
Descripción
(-)-Syringaresinol is a phenolic lignan that is naturally occurring in plants. It is a major component of the lignan family and is found in a variety of plants, including flaxseed, sesame seed, and barley. It is an important dietary lignan that has been studied for its numerous health benefits. This compound is known to possess antioxidant, anti-inflammatory, and anti-cancer properties. It is also thought to be beneficial in the prevention and treatment of cardiovascular and metabolic diseases.
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
(-)-Syringaresinol exhibe una potente actividad antioxidante. Elimina los radicales libres, reduce el estrés oxidativo y protege las células del daño. Los investigadores exploran sus posibles aplicaciones en la prevención de enfermedades relacionadas con la edad, el cáncer y los trastornos neurodegenerativos {svg_1}.
Efectos antiinflamatorios
Los estudios sugieren que this compound posee propiedades antiinflamatorias. Modula las vías inflamatorias, lo que lo hace relevante para afecciones como la artritis, la enfermedad inflamatoria intestinal y los trastornos de la piel {svg_2}.
Salud cardiovascular
This compound puede contribuir a la salud cardiovascular. Tiene efectos vasodilatadores, lo que podría mejorar el flujo sanguíneo y reducir la hipertensión. Los investigadores investigan su papel en la prevención de enfermedades cardíacas y accidentes cerebrovasculares {svg_3}.
Potencial anticancerígeno
This compound muestra promesa como agente anticancerígeno. Inhibe el crecimiento tumoral, induce la apoptosis (muerte celular programada) e interfiere con las vías de señalización de las células cancerosas. La investigación en curso explora su uso en varios tipos de cáncer {svg_4}.
Salud de la piel y cosméticos
Debido a sus propiedades antioxidantes y antiinflamatorias, this compound encuentra aplicaciones en productos para el cuidado de la piel. Puede proteger contra el daño a la piel inducido por los rayos UV, reducir las arrugas y mejorar la salud general de la piel {svg_5}.
Neuroprotección
La evidencia emergente sugiere que this compound tiene efectos neuroprotectores. Puede mejorar la función cognitiva, proteger las neuronas y mitigar las enfermedades neurodegenerativas como el Alzheimer y el Parkinson {svg_6}.
Estas aplicaciones resaltan el potencial multifacético de this compound en varios dominios científicos. Los investigadores continúan explorando sus mecanismos de acción y beneficios terapéuticos. Tenga en cuenta que, si bien this compound es prometedor, se necesitan más estudios para comprender completamente sus aplicaciones clínicas {svg_7}. Si desea información más detallada sobre algún área específica, ¡no dude en preguntar!
Propiedades
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-WRMVBYCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316029 | |
| Record name | (-)-Syringaresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6216-81-5 | |
| Record name | (-)-Syringaresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6216-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringaresinol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Syringaresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYRINGARESINOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary biological target of (-)-Syringaresinol (SAG)?
A1: this compound has been shown to inhibit all three monoamine transporters: the dopamine transporter, the norepinephrine transporter, and the serotonin transporter [].
Q2: How does this compound interact with monoamine transporters?
A2: Computational studies suggest that this compound binds to an allosteric site (S2) in monoamine transporters, distinct from the central binding site (S1) where conventional antidepressants bind []. This allosteric site is an aromatic pocket within the scaffold domain of the transporter's extracellular vestibule, connected to the central site [].
Q3: What is the consequence of this compound binding to the allosteric site of monoamine transporters?
A3: Binding of this compound to the allosteric site stabilizes a conformation of the serotonin transporter where both the extracellular and cytoplasmic pathways are closed. This binding ultimately inhibits the transport of monoamines [].
Q4: Are there any mutagenesis studies supporting the binding of this compound to the allosteric site?
A4: Yes, mutagenesis studies on residues in both the allosteric and orthosteric sites of monoamine transporters have been conducted. The results corroborated the molecular docking calculations, supporting the interaction of this compound with the allosteric site [].
Q5: What is the potential therapeutic relevance of this compound's mechanism of action?
A5: The distinct allosteric binding of this compound to monoamine transporters suggests a novel mechanism of action compared to conventional antidepressants. This presents an opportunity for developing new therapeutic agents with potentially fewer side effects and improved efficacy for treating depression and anxiety [].
Q6: Does this compound exhibit other biological activities?
A6: Yes, in addition to monoamine transporter inhibition, this compound demonstrates:
- Antifibrotic activity: It attenuates the proliferation of activated hepatic stellate cells (HSCs), reduces collagen deposition, and suppresses tumor necrosis factor (TNF)-α production in macrophages [].
- Neuritogenic activity: Both (+)- and this compound enantiomers, as well as their glucosides, promote neurite outgrowth in PC12h and Neuro2a cells in a dose-dependent manner [].
- Antioxidant activity: It displays free radical scavenging activity against DPPH and ABTS radicals [].
- Anti-inflammatory activity: It inhibits nitric oxide (NO) production and shows potential in reducing inflammation [].
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C22H26O8, and its molecular weight is 418.44 g/mol.
Q8: Is there any information available regarding the spectroscopic data of this compound?
A8: While the provided research abstracts do not detail specific spectroscopic data, numerous studies utilize techniques like NMR (1H NMR, 13C NMR, 2D NMR) and Mass Spectrometry (ESI-MS) to elucidate its structure and identify its presence in various plant extracts [, , , , , , , ].
Q9: Is there any information on the material compatibility and stability of this compound?
A9: The provided abstracts do not offer specific insights into material compatibility, stability under various conditions, or formulation strategies for this compound. Further research is necessary to explore these aspects.
A9: The provided abstracts primarily focus on the isolation, identification, and preliminary biological activity of this compound. Detailed investigations into its catalytic properties, computational modeling, SAR, safety regulations, pharmacokinetics, toxicology, drug delivery, environmental impact, and other related aspects require further research and are not explicitly addressed in the provided literature.
Q10: What in vitro studies have been conducted to assess the biological activity of this compound?
A10: Several in vitro studies have been carried out, including:
- Inhibition of HSC proliferation: this compound significantly inhibited the proliferation of activated HSC-T6 cells without exhibiting cytotoxicity in primary rat hepatocytes [].
- Reduction of collagen deposition: It reduced collagen deposition in activated HSC-T6 cells, indicating its potential as an anti-fibrotic agent [].
- Suppression of TNF-α production: this compound suppressed the production of the pro-inflammatory cytokine TNF-α in RAW264.7 macrophages stimulated with lipopolysaccharide [].
- Neuritogenesis: Both (+)- and this compound enantiomers, along with their glucosides, demonstrated dose-dependent neuritogenesis in PC12h cells, suggesting their potential in promoting neuronal differentiation [].
Q11: Have there been any in vivo studies on this compound?
A11: While the provided abstracts do not detail specific in vivo studies on this compound itself, one study mentions that the ethyl acetate and n-butanol extracts of Zanthoxylum bungeanum Maxim. (from which this compound-4-O-beta-D-glucoside was isolated) showed anti-inflammatory activity and improved cholesterol metabolism in vivo, suggesting potential therapeutic benefits of the extracts containing this compound-4-O-beta-D-glucoside []. Further research is needed to confirm the in vivo effects of isolated this compound.
Q12: What analytical techniques are commonly employed to identify and quantify this compound?
A12: Several analytical techniques are commonly employed, including:
- Chromatography: Different chromatographic techniques, such as column chromatography with silica gel, Sephadex LH-20, MCI, ODS, and semi-preparative HPLC are widely used for the isolation and purification of this compound from various plant sources [, , , , ].
- Spectroscopy: Spectroscopic methods like NMR (1H NMR, 13C NMR, 2D NMR), Mass Spectrometry (ESI-MS), IR, and UV are essential for structural elucidation and confirmation of this compound [, , , , , , , ].
- HPLC: High-performance liquid chromatography (HPLC), particularly chiral HPLC, plays a crucial role in separating and characterizing the (+)- and (-)-enantiomers of Syringaresinol and its glucosides [, ].
Q13: Is there a specific HPLC method for determining this compound content in plant material?
A13: Yes, a study describes an HPLC method for determining the content of this compound-4-O-β-D-glucosidase in Albizia kalkora (Roxb.) Prain. This method employs a Kromasil C18 column with a methanol-water mobile phase and detection at 210 nm [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



